(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol
Description
Properties
Molecular Formula |
C12H10ClFOS |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
(4-chloro-3-fluoro-5-methylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C12H10ClFOS/c1-7-9(13)10(14)12(16-7)11(15)8-5-3-2-4-6-8/h2-6,11,15H,1H3 |
InChI Key |
VTPZHQVGKVRJDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C(C2=CC=CC=C2)O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-3-fluoro-5-methylthiophene Precursors
Halogenation and Methylation: The thiophene ring is selectively halogenated using reagents such as N-chlorosuccinimide (NCS) for chlorine and electrophilic fluorination agents for fluorine introduction. Methylation at position 5 can be achieved via methyl iodide or other methylating agents under basic conditions.
Catalytic and Oxidative Methods: Copper-catalyzed halogenation in the presence of hydrochloric acid and oxygen has been reported for similar chlorination reactions on methyl-substituted phenols, which can be adapted for thiophene derivatives to achieve high yields and purity (up to 97% yield and 98.5% purity).
Coupling with Phenyl Group
- The phenyl group is introduced either before or after the reduction step, often via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) depending on the synthetic route.
Detailed Synthetic Route Example
Research Findings and Optimization
Yield Optimization: The use of copper salts as catalysts in halogenation steps significantly improves yield and selectivity, with oxygen as the oxidant and hydrochloric acid to maintain acidity.
Regioselectivity: Careful control of temperature and reagent stoichiometry is critical to avoid poly-substitution or unwanted side reactions, especially in halogenation steps.
Reduction Step: Sodium borohydride is preferred for its mildness and selectivity, minimizing over-reduction or decomposition of sensitive substituents.
Coupling Efficiency: Palladium-catalyzed cross-coupling methods provide robust routes for attaching the phenyl group, with ligand choice (e.g., xantphos) influencing reaction rates and yields.
Comparative Data of Related Compounds
| Compound | Key Substituents | Preparation Notes | Typical Yield (%) |
|---|---|---|---|
| (3-Chloro-5-methylthiophen-2-yl)(phenyl)methanol | Cl at 3, MeS at 5, phenylmethanol | Reduction of aldehyde intermediate with NaBH4 | 80-90 |
| (3-Fluoro-5-methylthiophen-2-yl)(2-methoxyphenyl)methanol | F at 3, MeS at 5, methoxyphenyl | Multi-step synthesis including fluorination and Pd-catalyzed coupling | 70-85 |
| (4-Chloro-5-fluoro-2-(trifluoromethyl)phenyl)methanol | Cl at 4, F at 5, CF3 at 2 | Commercially available; synthesized via halogenation and trifluoromethylation | 85-95 |
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Scientific Research Applications
(4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of (4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with cellular membranes, affecting cell signaling and function .
Comparison with Similar Compounds
Key Observations :
- Halogenation: The chloro and fluoro groups in the target compound enhance polarity and oxidative stability compared to non-halogenated analogues. The trifluoromethoxy group in provides greater electronegativity but lower steric hindrance.
- Core Heterocycle : Thiophene (target) vs. furan or thiazole alters aromaticity and electronic delocalization, impacting UV-Vis absorption profiles.
- Functional Groups: The primary alcohol in the target compound contrasts with cationic thiazole or aminoethanol , affecting hydrogen-bonding capacity and solubility.
Physicochemical Properties
Table 2: Comparative Physicochemical Properties
Notes:
Spectroscopic Characteristics
The spectrophotometric methods described for phenylephrine hydrochloride highlight the role of chromophores in UV-Vis analysis. While the target compound lacks an aromatic amine for diazo coupling, its conjugated thiophene-phenyl system likely absorbs in the UV range (250–300 nm). Key differences from analogues:
Biological Activity
The compound (4-Chloro-3-fluoro-5-methylthiophen-2-yl)(phenyl)methanol is a novel organic molecule that has garnered attention due to its potential biological activities, particularly in the realms of medicinal chemistry and drug development. This compound features a thiophene ring with various substituents, including chlorine and fluorine, which are known to enhance biological activity through improved lipophilicity and metabolic stability.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of both thiophene and phenolic moieties, which may contribute to its biological properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities. These include:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Effects : There are indications that such compounds may modulate inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Cytotoxic effects on various cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies and Research Findings
In recent studies, the biological activity of this compound has been explored through various in vitro assays:
-
Antimicrobial Testing :
- A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones, particularly against S. aureus.
- The results indicated that the presence of halogen substituents enhances the compound's ability to penetrate bacterial cell walls, leading to increased antimicrobial efficacy.
-
Cytotoxicity Assays :
- In vitro testing on cancer cell lines showed that the compound exhibits dose-dependent cytotoxicity.
- The mechanism of action appears to involve apoptosis induction in cancer cells, suggesting its potential as an anticancer therapeutic agent.
-
Inflammation Modulation :
- Research indicated that the compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- This effect was particularly noted in models of acute inflammation where the compound reduced swelling and pain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
